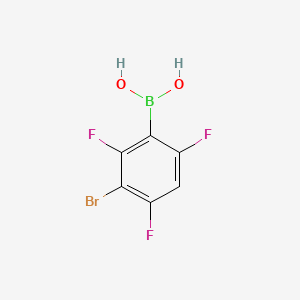
(3-Bromo-2,4,6-trifluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2,4,6-trifluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a brominated and trifluorinated phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of 3-bromo-2,4,6-trifluorophenylmagnesium bromide with trimethyl borate. The process begins with the preparation of the Grignard reagent by reacting 3-bromo-2,4,6-trifluorobenzene with magnesium turnings in anhydrous ether. The resulting Grignard reagent is then treated with trimethyl borate in tetrahydrofuran (THF) at low temperatures, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure high product purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2,4,6-trifluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Bromo-2,4,6-trifluorophenyl)boronic acid is used as a building block for the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It is also employed in the preparation of fluorinated aromatic compounds, which have unique properties and applications .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to introduce fluorinated aromatic units into polymer backbones .
Mécanisme D'action
The mechanism of action of (3-Bromo-2,4,6-trifluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst. This process results in the formation of a new carbon-carbon bond between the boronic acid and the aryl or vinyl halide .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4,5-Trifluorophenyl)boronic acid: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
(3-Bromo-2-fluoropyridine-4-boronic acid): Contains a pyridine ring instead of a phenyl ring, which can influence its electronic properties and reactivity.
(3-(Trifluoromethyl)phenylboronic acid): Features a trifluoromethyl group instead of trifluorinated positions on the phenyl ring, affecting its steric and electronic characteristics.
Uniqueness
(3-Bromo-2,4,6-trifluorophenyl)boronic acid is unique due to the presence of both bromine and trifluorine substituents on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in cross-coupling reactions and the synthesis of fluorinated aromatic compounds .
Propriétés
Formule moléculaire |
C6H3BBrF3O2 |
|---|---|
Poids moléculaire |
254.80 g/mol |
Nom IUPAC |
(3-bromo-2,4,6-trifluorophenyl)boronic acid |
InChI |
InChI=1S/C6H3BBrF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1,12-13H |
Clé InChI |
UDLUNJRTLBGOPM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1F)F)Br)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


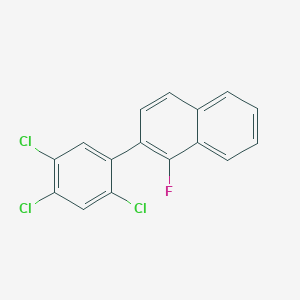
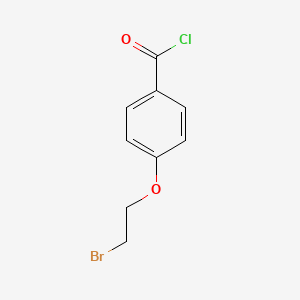
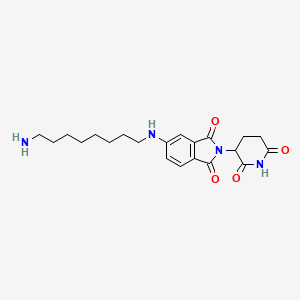

![tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate](/img/structure/B14778329.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B14778333.png)
![2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide](/img/structure/B14778336.png)
![tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B14778337.png)

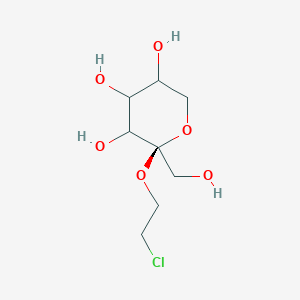
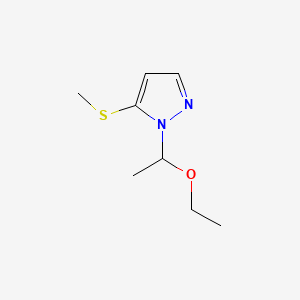
![benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B14778384.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B14778393.png)
